molecular formula C18H19N3O4 B5129363 N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-N'-(4-ethoxyphenyl)urea

N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-N'-(4-ethoxyphenyl)urea

Cat. No. B5129363
M. Wt: 341.4 g/mol
InChI Key: COZMDALCOJUWKD-UHFFFAOYSA-N
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Description

N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-N'-(4-ethoxyphenyl)urea, also known as DMXAA, is a synthetic compound that has been studied for its potential use in cancer treatment. DMXAA was first synthesized in the 1990s and has since been the subject of numerous scientific studies.

Mechanism of Action

The mechanism of action of N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-N'-(4-ethoxyphenyl)urea is not fully understood, but it is believed to involve the activation of the immune system and the induction of tumor cell death. N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-N'-(4-ethoxyphenyl)urea has been shown to activate the production of cytokines, which are signaling molecules that play a role in the immune response. It has also been shown to induce apoptosis, or programmed cell death, in tumor cells.
Biochemical and Physiological Effects:
N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-N'-(4-ethoxyphenyl)urea has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, including tumor necrosis factor-alpha (TNF-alpha), interferon gamma (IFN-gamma), and interleukin-6 (IL-6). N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-N'-(4-ethoxyphenyl)urea has also been shown to increase the permeability of blood vessels in tumors, which can improve the delivery of chemotherapy drugs to the tumor site. Additionally, N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-N'-(4-ethoxyphenyl)urea has been shown to induce the formation of blood clots, which can help to reduce blood flow to tumors.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-N'-(4-ethoxyphenyl)urea for lab experiments is that it has been extensively studied and its synthesis method is well-established. Additionally, N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-N'-(4-ethoxyphenyl)urea has been shown to have anti-tumor activity in a variety of cancer cell lines and animal models, making it a useful tool for studying cancer biology. However, N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-N'-(4-ethoxyphenyl)urea has some limitations for lab experiments. It is a relatively complex molecule, which can make it difficult to synthesize and purify. Additionally, N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-N'-(4-ethoxyphenyl)urea has been shown to have variable efficacy in different tumor types, which can make it challenging to use in certain experimental settings.

Future Directions

There are a number of future directions for research on N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-N'-(4-ethoxyphenyl)urea. One area of interest is the development of combination therapies that use N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-N'-(4-ethoxyphenyl)urea in conjunction with other cancer treatments, such as chemotherapy or immunotherapy. Additionally, there is ongoing research into the mechanism of action of N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-N'-(4-ethoxyphenyl)urea, which could lead to the development of more effective cancer treatments. Finally, there is interest in exploring the use of N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-N'-(4-ethoxyphenyl)urea for the treatment of other diseases, such as inflammatory disorders or infectious diseases.

Synthesis Methods

N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-N'-(4-ethoxyphenyl)urea is synthesized through a multistep process that involves the reaction of 3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-ylamine with 4-ethoxyphenylisocyanate. The resulting product is then treated with hydrochloric acid to yield N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-N'-(4-ethoxyphenyl)urea. The synthesis method has been optimized over the years to improve the yield and purity of N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-N'-(4-ethoxyphenyl)urea.

Scientific Research Applications

N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-N'-(4-ethoxyphenyl)urea has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer cell lines and animal models. N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-N'-(4-ethoxyphenyl)urea has also been studied in clinical trials for the treatment of various cancers, including non-small cell lung cancer, melanoma, and bladder cancer. While the results of these trials have been mixed, N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-N'-(4-ethoxyphenyl)urea remains an active area of research in the field of cancer treatment.

properties

IUPAC Name

1-(3,6-dimethyl-2-oxo-1,3-benzoxazol-5-yl)-3-(4-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-4-24-13-7-5-12(6-8-13)19-17(22)20-14-10-15-16(9-11(14)2)25-18(23)21(15)3/h5-10H,4H2,1-3H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COZMDALCOJUWKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2C)OC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,6-Dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-3-(4-ethoxyphenyl)urea

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